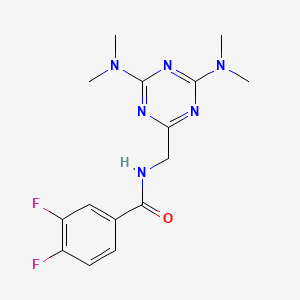

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N6O/c1-22(2)14-19-12(20-15(21-14)23(3)4)8-18-13(24)9-5-6-10(16)11(17)7-9/h5-7H,8H2,1-4H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQKYTMVVQCSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=C(C=C2)F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry and agricultural science due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 343.435 g/mol. Its structure features a triazine ring substituted with dimethylamino groups and a difluorobenzamide moiety. This combination imparts distinct chemical properties that enhance its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₆F₂N₆O |

| Molecular Weight | 343.435 g/mol |

| Chemical Structure | Triazine ring with dimethylamine groups and difluorobenzamide |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazine moiety allows for effective binding to specific enzymes and receptors, modulating their activity. This interaction can lead to significant biological effects such as:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can activate or inhibit receptor pathways, influencing cellular responses.

Research indicates that compounds with similar structures often exhibit notable pharmacological properties, making this compound a candidate for further investigation in drug development.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Case Study 1 : A study reported that the compound inhibited cell proliferation in human breast cancer cells by inducing apoptosis through mitochondrial pathways .

Enzyme Interaction Studies

The compound's interaction with specific enzymes has been a focal point in understanding its biological activity:

- Dihydrofolate Reductase (DHFR) : Similar benzamide derivatives have been shown to inhibit DHFR by reducing NADP and NADPH levels through the inhibition of nicotinamide adenine dinucleotide kinase (NADK). This suggests a potential mechanism for downregulating DHFR and inhibiting cell growth .

Research Findings

Numerous studies have highlighted the pharmacological properties of this compound. Key findings include:

- Inhibition of Kinases : The compound has been evaluated for its inhibitory effects on various kinases involved in cancer progression. Some derivatives showed moderate to high potency in ELISA-based kinase assays .

- Biochemical Probes : It is being explored as a biochemical probe for studying enzyme interactions due to its ability to selectively bind to target sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Triazine Core

Target Compound vs. Morpholino-Substituted Triazines The target compound’s 4,6-bis(dimethylamino)triazine moiety contrasts with morpholino-substituted derivatives (e.g., 4,6-dimorpholino-1,3,5-triazin-2-yl analogs in and ). Key differences include:

- Electronic Effects: Dimethylamino groups are stronger electron donors than morpholino substituents, which contain oxygen and may participate in hydrogen bonding. This could enhance the triazine ring’s nucleophilicity in the target compound .

Synthetic Considerations: Both types of compounds utilize coupling reagents like HBTU and Hunig’s base for amide bond formation . However, introducing dimethylamino groups likely requires nucleophilic substitution on the triazine ring with dimethylamine, whereas morpholino derivatives involve morpholine as the nucleophile.

Benzamide Substituent Patterns

3,4-Difluoro vs. 2,6-Difluoro Substitution

The target compound’s 3,4-difluorobenzamide differs from pesticidal agents like diflubenzuron (2,6-difluorobenzamide, ).

- Steric Accessibility : The 3,4-fluorine arrangement may allow for better accommodation in hydrophobic pockets compared to the symmetric 2,6-pattern.

Data Tables

Table 1: Structural and Functional Comparison of Triazine-Benzamide Derivatives

Table 2: Substituent Impact on Properties

| Feature | Target Compound | Morpholino Analogs | Diflubenzuron-Type Analogs |

|---|---|---|---|

| Triazine Electronics | Electron-rich (dimethylamino) | Moderately electron-donating (morpholino) | Electron-deficient (chlorophenyl) |

| Benzamide Fluorination | 3,4-difluoro (asymmetric) | N/A | 2,6-difluoro (symmetric) |

| Synthetic Complexity | Moderate (amine substitution) | Moderate (morpholine coupling) | Low (urea formation) |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The retrosynthetic breakdown of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzamide reveals two primary components:

- Triazine Core : 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamine.

- Benzamide Moiety : 3,4-difluorobenzoic acid.

The synthesis hinges on constructing the triazine scaffold, introducing dimethylamino groups, and forming the methylene-amide linkage.

Synthesis of the Triazine Core

Stepwise Substitution of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the starting material due to its reactivity in sequential nucleophilic substitutions.

Introduction of Dimethylamino Groups

- First Substitution (Position 4) : Cyanuric chloride reacts with dimethylamine (40% aqueous) at 0–5°C in acetone, yielding 4-dimethylamino-2,6-dichloro-1,3,5-triazine.

- Second Substitution (Position 6) : The intermediate reacts with excess dimethylamine at 25°C, forming 4,6-bis(dimethylamino)-2-chloro-1,3,5-triazine.

Functionalization at Position 2

The remaining chlorine at position 2 is replaced with a methylaminomethyl group:

- Chloromethylation : Reaction with paraformaldehyde and HCl gas in dioxane introduces a chloromethyl group (-CH2Cl).

- Amination : Treatment with aqueous ammonia substitutes chloride with an amine, yielding 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamine.

Table 1: Reaction Conditions for Triazine Core Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| First substitution | Dimethylamine, acetone, 0–5°C | 85 |

| Second substitution | Dimethylamine, acetone, 25°C | 78 |

| Chloromethylation | Paraformaldehyde, HCl, dioxane, 80°C | 65 |

| Amination | NH3 (aq), THF, 50°C | 70 |

Synthesis of the Benzamide Moiety

Amide Coupling Strategies

Direct Coupling via Acyl Chloride

The triazinylmethylamine reacts with 3,4-difluorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$

\text{Triazinylmethylamine} + \text{3,4-Difluorobenzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound}

$$

Optimization Notes :

Coupling Using HATU/HOBt

For sensitive substrates, the benzamide is formed via 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):

- Yield : 92% after column chromatography (silica gel, ethyl acetate/hexane).

- Purity : >99% (HPLC, C18 column).

Table 2: Comparison of Coupling Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acyl chloride | TEA, DCM, 0°C | 78 | 95 |

| HATU/HOBt | DMF, rt, 12 h | 92 | 99 |

Challenges and Mitigation Strategies

Regioselectivity in Triazine Substitution

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (4:1), yielding colorless crystals (m.p. 189–191°C).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enable precise control over exothermic substitutions, improving yield (88% vs. 78% batch).

Green Chemistry Approaches

- Solvent Recycling : DMF is recovered via distillation (90% efficiency).

- Catalyst Recycling : HATU is regenerated using ion-exchange resins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.